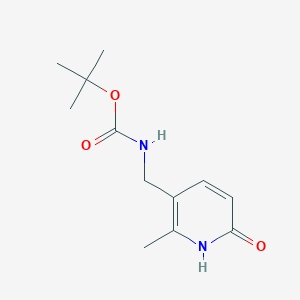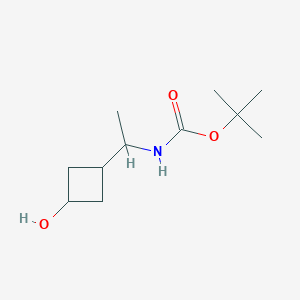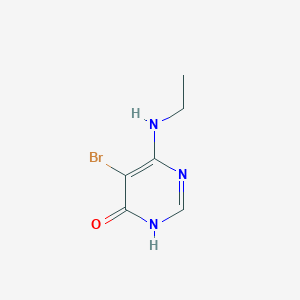![molecular formula C7H3BrClN3 B13012890 7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
7-Bromo-8-chloropyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3BrClN3. This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloropyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-8-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atoms with other substituents.
Cross-Coupling Reactions: Such as the Suzuki–Miyaura reaction, which forms aryl-substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2
Solvents: Tetrahydrofuran (THF)
Bases: Potassium carbonate (K2CO3)
Conditions: Reflux temperature
Major Products: The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
7-Bromo-8-chloropyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug discovery.
Mécanisme D'action
The exact mechanism of action of 7-Bromo-8-chloropyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. This interaction can lead to the inhibition of kinase activity, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-b]pyrazine: The parent compound, which shares the core structure but lacks the bromine and chlorine substituents.
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Uniqueness: 7-Bromo-8-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C7H3BrClN3 |
|---|---|
Poids moléculaire |
244.47 g/mol |
Nom IUPAC |
7-bromo-8-chloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H |
Clé InChI |
FPFBGRGKERJPAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=C(C=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)



![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)



![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)

